chemical and physical properties of 2-isopropyl-1-naphthoic acid
chemical and physical properties of 2-isopropyl-1-naphthoic acid
An In-depth Technical Guide to the Chemical and Physical Properties of 2-isopropyl-1-naphthoic acid
Introduction
2-isopropyl-1-naphthoic acid is an aromatic carboxylic acid. Its structure is characterized by a naphthalene core, which is a bicyclic aromatic system, substituted with a carboxylic acid group at the 1-position and an isopropyl group at the 2-position. While this specific molecule is not extensively documented in publicly available literature, its chemical and physical properties can be thoroughly predicted and understood by examining its constituent functional groups and the properties of closely related analogs, such as 1-naphthoic acid and 2-naphthoic acid.
This guide is intended for researchers, scientists, and professionals in drug development. It provides a detailed overview of the predicted physicochemical properties, spectroscopic characteristics, a plausible synthetic route, and potential applications of 2-isopropyl-1-naphthoic acid. The information is grounded in fundamental chemical principles and data from analogous compounds to ensure scientific integrity.
Chemical Identity and Predicted Physicochemical Properties
The fundamental identity of 2-isopropyl-1-naphthoic acid is defined by its molecular structure, from which key properties can be derived. The presence of the bulky, lipophilic isopropyl group adjacent to the carboxylic acid function is expected to influence its steric and electronic properties, including its acidity and solubility, compared to the parent 1-naphthoic acid.
Caption: Chemical structure of 2-isopropyl-1-naphthoic acid.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Information | Basis for Prediction / Reference |
| Molecular Formula | C₁₄H₁₄O₂ | Based on chemical structure |
| Molecular Weight | 214.26 g/mol | Based on chemical formula |
| Appearance | White to off-white crystalline solid | Analogy with 1-naphthoic and 2-naphthoic acids.[1][2] |
| Melting Point | Expected to be lower than 1-naphthoic acid (161 °C) due to the disruption of crystal packing by the isopropyl group.[3] | The non-planar isopropyl group can interfere with the efficient stacking of the planar naphthalene rings. |
| Boiling Point | > 300 °C | Analogy with naphthoic acids.[4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and acetone. | Aromatic carboxylic acids generally show low water solubility but dissolve in organic solvents.[1][5] The isopropyl group will likely increase lipophilicity. |
| pKa | Expected to be slightly higher than 1-naphthoic acid (~4.2) due to the electron-donating effect of the isopropyl group. | The pKa of 2-naphthoic acid is around 4.2.[6] The electron-donating isopropyl group at the ortho position should slightly decrease the acidity of the carboxylic acid. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural confirmation of 2-isopropyl-1-naphthoic acid. The following sections detail the expected spectral features based on established principles of NMR, IR, and MS.[7][8][9][10][11]
¹H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.
-
Aromatic Protons (Ar-H): The naphthalene ring will exhibit a complex multiplet pattern between 7.0 and 8.5 ppm. The isopropyl group at the 2-position will influence the chemical shifts of the adjacent protons.
-
Isopropyl Group (-CH(CH₃)₂):
-
A septet for the methine proton (-CH) is expected around 3.0-3.5 ppm, shifted downfield by the adjacent aromatic ring.
-
A doublet for the six equivalent methyl protons (-CH₃) will appear further upfield, likely in the 1.2-1.5 ppm range.
-
¹³C NMR Spectroscopy
-
Carbonyl Carbon (-COOH): A signal is expected in the range of 170-180 ppm.
-
Aromatic Carbons (Ar-C): At least 10 distinct signals for the naphthalene ring carbons are expected between 120-140 ppm.
-
Isopropyl Carbons (-CH(CH₃)₂):
-
The methine carbon (-CH) signal should appear around 30-40 ppm.
-
The methyl carbons (-CH₃) will produce a signal in the 20-25 ppm range.
-
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.
-
C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals will appear just below 3000 cm⁻¹ for the isopropyl group.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band is expected around 1680-1710 cm⁻¹ for the conjugated carboxylic acid.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the naphthalene ring.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 214.
-
Key Fragmentation Patterns:
-
Loss of a methyl group (-CH₃) from the isopropyl moiety, resulting in a fragment at m/z = 199.
-
Loss of the entire isopropyl group (-CH(CH₃)₂) to give a fragment at m/z = 171.
-
Loss of the carboxylic acid group (-COOH), leading to a fragment at m/z = 169.
-
Proposed Synthesis and Purification Protocol
A reliable method for the synthesis of 2-isopropyl-1-naphthoic acid would be the carboxylation of a Grignard reagent, a well-established method for preparing naphthoic acids.[3][12]
Caption: Proposed workflow for the synthesis of 2-isopropyl-1-naphthoic acid.
Step-by-Step Methodology
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
-
Add a small amount of 1-bromo-2-isopropylnaphthalene (which would need to be synthesized, for example, by Friedel-Crafts alkylation of 1-bromonaphthalene) to initiate the reaction. An iodine crystal can be used as an initiator.
-
Once the reaction begins, add the remaining 1-bromo-2-isopropylnaphthalene dissolved in anhydrous ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the reaction mixture in an ice-salt bath to approximately -10 °C to -5 °C.
-
Slowly bubble dry carbon dioxide gas through the stirred solution, or alternatively, pour the Grignard solution over crushed dry ice.
-
Maintain a low temperature throughout the addition. The reaction mixture will likely become a thick slurry.
-
-
Acidic Workup and Isolation:
-
Once the addition of CO₂ is complete, allow the mixture to warm to room temperature.
-
Slowly add a dilute solution of hydrochloric or sulfuric acid to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two additional portions of ether.
-
Combine the organic extracts and wash with water and then brine.
-
-
Purification:
-
Dry the organic solution over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude 2-isopropyl-1-naphthoic acid can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield the final product.
-
Potential Applications and Research Directions
Derivatives of naphthoic acid are utilized in various fields, suggesting potential areas of application for 2-isopropyl-1-naphthoic acid:
-
Pharmaceutical Intermediates: Naphthoic acid scaffolds are present in some biologically active molecules. The unique steric and electronic properties conferred by the isopropyl group could be explored in the design of novel therapeutic agents.
-
Material Science: Aromatic carboxylic acids are used as building blocks for polymers and metal-organic frameworks (MOFs). The specific geometry of 2-isopropyl-1-naphthoic acid could lead to materials with unique structural and functional properties.
-
Agrochemicals: Similar to other aromatic acids, it could serve as a precursor for the synthesis of new pesticides or plant growth regulators.
Safety and Handling
While specific toxicity data for 2-isopropyl-1-naphthoic acid is unavailable, it should be handled with the standard precautions for aromatic carboxylic acids:
-
Irritant: Assumed to be irritating to the skin, eyes, and respiratory system.[13]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
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